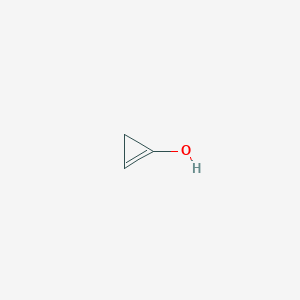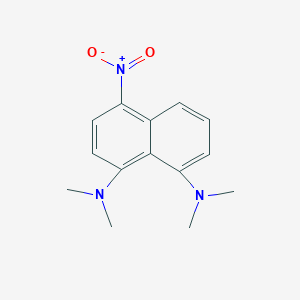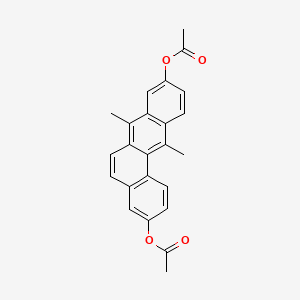
(2R)-3-(Benzyloxy)-2-methylpropanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-(Benzyloxy)-2-methylpropanoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a benzyloxy group attached to a propanoyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(Benzyloxy)-2-methylpropanoyl chloride typically involves the reaction of (2R)-3-(Benzyloxy)-2-methylpropanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
(2R)-3-(Benzyloxy)-2-methylpropanoic acid+SOCl2→(2R)-3-(Benzyloxy)-2-methylpropanoyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and large-scale synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-3-(Benzyloxy)-2-methylpropanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Oxidation: The benzyloxy group can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, amines, and water. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrogen chloride.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
Aldehydes and Carboxylic Acids: Resulting from oxidation of the benzyloxy group.
Alcohols: Produced by reduction of the acyl chloride group.
Aplicaciones Científicas De Investigación
(2R)-3-(Benzyloxy)-2-methylpropanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-3-(Benzyloxy)-2-methylpropanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic and modification reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-3-(Benzyloxy)-2-methylpropanoic acid
- (2R)-3-(Benzyloxy)-2-methylpropanol
- (2R)-3-(Benzyloxy)-2-methylpropylamine
Uniqueness
(2R)-3-(Benzyloxy)-2-methylpropanoyl chloride is unique due to its high reactivity as an acylating agent, making it valuable in organic synthesis. Its ability to form stable derivatives with various nucleophiles sets it apart from other similar compounds.
Propiedades
Número CAS |
84801-99-0 |
|---|---|
Fórmula molecular |
C11H13ClO2 |
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
(2R)-2-methyl-3-phenylmethoxypropanoyl chloride |
InChI |
InChI=1S/C11H13ClO2/c1-9(11(12)13)7-14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m1/s1 |
Clave InChI |
QPGUOENMCWIDBN-SECBINFHSA-N |
SMILES isomérico |
C[C@H](COCC1=CC=CC=C1)C(=O)Cl |
SMILES canónico |
CC(COCC1=CC=CC=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


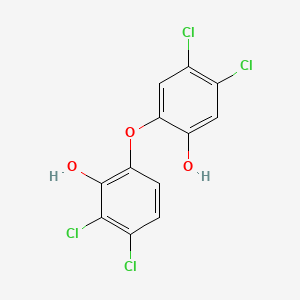
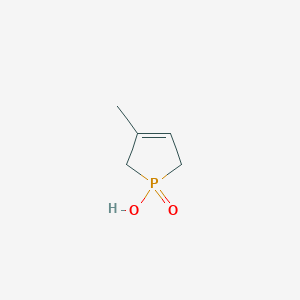
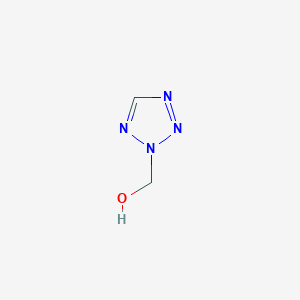
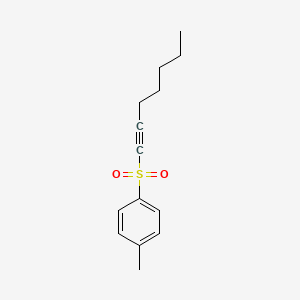



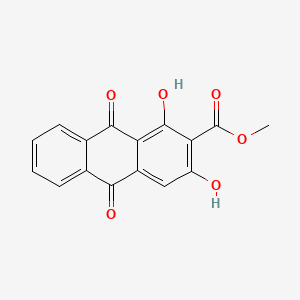
![2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14424729.png)
![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide](/img/structure/B14424736.png)
